N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a chemical compound with the molecular formula C₁₉H₂₀N₂O₃S₂. It is also known by its systematic name, 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile. This compound is used as an organic synthesis intermediate and is relevant in the field of OLED/OPV materials .
Scientific Research Applications
Novel Synthesis Approaches and Computational Studies
Research on related chemical compounds indicates the exploration of novel synthesis methods and the utilization of computational chemistry for understanding their properties. For example, the synthesis of derivatives with potential nonlinear optical (NLO) properties and anticancer activity through a water-mediated synthesis approach highlights the compound's versatility in pharmaceutical applications. These synthesized compounds were characterized using various techniques and further analyzed for their molecular docking potential, indicating their significance in the inhibition of tubulin polymerization, a key factor in anticancer activity (Jayarajan et al., 2019).
Antitumor Properties
The development of antitumor agents has been a critical area of research for related chemical structures. Studies have shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share a similar complex structure with the compound , exhibit solid tumor activity in vivo. This research underscores the potential of such compounds in cancer therapy, with specific derivatives demonstrating selective cytotoxicity towards cancer cells over normal cells (Denny et al., 1987).
Antibiotic and Antibacterial Drug Synthesis
Another significant application is the synthesis of new antibiotic and antibacterial drugs. Research into thiophene-2-carboxamide derivatives, similar in structure to N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-tosylpiperidine-4-carboxamide, has led to the development of compounds with notable antibiotic and antibacterial properties. This highlights the compound's potential in combating bacterial infections (Ahmed, 2007).
Nonsteroidal Androgen Receptor Antagonists
The exploration of N-arylpiperazine-1-carboxamide derivatives has uncovered a new series of orally active nonsteroidal androgen receptor antagonists. These findings suggest the potential of similar compounds in the treatment of conditions like prostate cancer by acting as potent androgen receptor (AR) antagonists. This research presents a pathway for developing new therapeutic agents targeting AR-related pathologies (Kinoyama et al., 2005).
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-4-6-17(7-5-13)28(25,26)23-10-8-16(9-11-23)19(24)22-20-18(12-21)14(2)15(3)27-20/h4-7,16H,8-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWHTDXRYDYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=C(S3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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